Triethyl 4-phosphonocrotonate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 100748. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

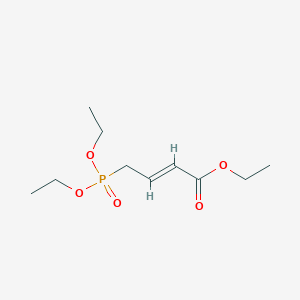

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl (E)-4-diethoxyphosphorylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19O5P/c1-4-13-10(11)8-7-9-16(12,14-5-2)15-6-3/h7-8H,4-6,9H2,1-3H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXLODBXSCRTXFG-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CCP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/CP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42516-28-9, 10236-14-3 | |

| Record name | NSC100748 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100748 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triethyl 4-phosphonocrotonate, mixture of isomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ethyl (2E)-4-(diethoxyphosphoryl)but-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Triethyl 4-phosphonocrotonate (CAS 10236-14-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Triethyl 4-phosphonocrotonate (CAS No. 10236-14-3), a versatile reagent in modern organic synthesis. This document details its chemical and physical properties, spectroscopic data, synthesis, and key applications, with a focus on experimental protocols and mechanistic insights relevant to research and development.

Chemical and Physical Properties

This compound is an organophosphorus compound featuring a phosphonate functional group and a crotonate moiety.[1] It is typically a colorless to pale yellow liquid, soluble in many organic solvents.[1] The technical grade is commonly available as a mixture of isomers with a purity of around 90%.[2]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference |

| CAS Number | 10236-14-3 | [2][3] |

| Molecular Formula | C₁₀H₁₉O₅P | [3] |

| Molecular Weight | 250.23 g/mol | [2][3] |

| Synonyms | 4-(Diethoxyphosphinyl)-2-butenoic acid ethyl ester, 4-Phosphonocrotonic acid triethyl ester, Triethyl trans-4-phosphono-2-butenoate, ethyl (2E)-4-(diethoxyphosphoryl)but-2-enoate | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 135 °C at 0.4 mmHg | [2] |

| Density | 1.128 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.455 | [2] |

| InChI | 1S/C10H19O5P/c1-4-13-10(11)8-7-9-16(12,14-5-2)15-6-3/h7-8H,4-6,9H2,1-3H3/b8-7+ | [2] |

| SMILES | CCOC(=O)\C=C\CP(=O)(OCC)OCC | [2] |

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data Summary

| Technique | Key Data | Source |

| ¹H NMR | Data available, specific shifts can be obtained from the source. | [3] |

| ¹³C NMR | Data available, specific shifts can be obtained from the source. | [3][4] |

| ³¹P NMR | Expected to show a characteristic phosphonate signal. | |

| IR Spectroscopy (FTIR, Neat) | Data available, characteristic peaks for C=O, C=C, P=O, and C-O bonds. | [3] |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 68; m/z 2nd Highest: 149; m/z 3rd Highest: 29. | [3] |

Synthesis of this compound

The primary method for synthesizing this compound is the Michaelis-Arbuzov reaction, commonly known as the Arbuzov reaction.[5][6][7][8] This reaction involves the treatment of a trialkyl phosphite with an alkyl halide.[8]

Arbuzov Reaction Mechanism

The reaction proceeds via a two-step Sɴ2 mechanism. Initially, the nucleophilic phosphorus atom of the triethyl phosphite attacks the electrophilic carbon of an appropriate alkyl halide (e.g., ethyl 4-bromocrotonate), displacing the halide to form a phosphonium salt intermediate. In the second step, the displaced halide ion attacks one of the ethyl groups on the phosphorus, leading to the formation of the final phosphonate product and an ethyl halide byproduct.[5][7]

Experimental Protocol: Synthesis via Arbuzov Reaction

A detailed experimental protocol for a large-scale synthesis has been reported, which can be adapted for laboratory scale.

Materials:

-

Triethyl phosphite

-

Ethyl 4-bromocrotonate (or a similar 4-halocrotonate)

-

Toluene (or another suitable high-boiling solvent)

Procedure:

-

A solution of triethyl phosphite in toluene is prepared in a reaction vessel equipped with a mechanical stirrer, reflux condenser, and addition funnel.

-

A solution of ethyl 4-bromocrotonate in toluene is added dropwise to the triethyl phosphite solution at a controlled rate.

-

The reaction mixture is then heated to reflux (e.g., 170 °C) for a specified period (e.g., 15 minutes). The reaction progress can be monitored by TLC or GC.

-

After the reaction is complete, the solvent and the ethyl bromide byproduct are removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield this compound.

Note: The specific conditions such as temperature, reaction time, and pressure may need to be optimized for laboratory-scale synthesis.

Applications in Organic Synthesis

This compound is a valuable C4 building block, primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction to form α,β,γ,δ-unsaturated esters.[9] This olefination reaction is widely employed in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients.

The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to produce an alkene.[10][11] A key advantage over the Wittig reaction is the easy removal of the water-soluble phosphate byproduct and the generally higher E-selectivity for the resulting alkene.[11]

Experimental Protocol: HWE Reaction with an Aldehyde

The following is a general protocol for the HWE reaction using this compound.

Materials:

-

This compound

-

Aldehyde (e.g., benzaldehyde)

-

Strong base (e.g., Sodium Hydride (NaH) or Lithium Hexamethyldisilazide (LiHMDS))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF))

-

Quenching solution (e.g., saturated aqueous NH₄Cl)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous Na₂SO₄)

Procedure:

-

To a flame-dried flask under an inert atmosphere (e.g., argon), add the base (e.g., NaH, 1.1 eq).

-

Add anhydrous THF to the flask and cool the suspension to 0 °C.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the base suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature until hydrogen evolution ceases (if using NaH).

-

Cool the resulting ylide solution to the desired reaction temperature (e.g., 0 °C or -78 °C).

-

Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.

-

Stir the reaction mixture for the required time, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Applications in Drug Development and Agrochemicals

This compound serves as a precursor in the synthesis of various bioactive molecules.[12] Its applications extend to:

-

Pharmaceutical Development: It is used in the synthesis of compounds with potential anti-cancer properties and drugs targeting metabolic disorders.[12] For example, it has been used in the synthesis of orally bioavailable GPR40 agonists and mGlu4R agonists.[2]

-

Agricultural Chemistry: This compound is a building block for developing herbicides and pesticides.[12]

Safety and Handling

This compound is classified as a warning-level hazard. It can cause skin and serious eye irritation, and may cause respiratory irritation.

Table 3: Hazard and Safety Information

| Category | Information | Reference |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | |

| Personal Protective Equipment (PPE) | Eyeshields, gloves, type ABEK (EN14387) respirator filter | |

| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container. | |

| Flash Point | 113 °C (closed cup) |

It is imperative to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its utility in the Horner-Wadsworth-Emmons reaction for the stereoselective formation of E-alkenes makes it an indispensable tool for accessing complex molecular architectures. The straightforward synthesis via the Arbuzov reaction further enhances its appeal. For researchers in drug discovery and agrochemical development, a thorough understanding of its properties, reactivity, and handling is crucial for its effective and safe utilization in the laboratory. This guide provides a foundational resource to support these endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-ホスホノクロトン酸トリエチル, 異性体混合物 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound, mixture of isomers | C10H19O5P | CID 5365783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction) [chem.ucla.edu]

- 7. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 8. Arbuzov Reaction [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 11. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 12. chemimpex.com [chemimpex.com]

physical and chemical properties of Triethyl 4-phosphonocrotonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethyl 4-phosphonocrotonate is a versatile organophosphorus compound widely utilized as a key reagent in organic synthesis.[1] Its chemical structure, featuring a phosphonate group and an α,β-unsaturated ester, makes it a valuable building block for the stereoselective formation of carbon-carbon double bonds. This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and applications of this compound, with a particular focus on its relevance in drug discovery and development.

Physical and Chemical Properties

Table 1: Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₀H₁₉O₅P | [2][3] |

| Molecular Weight | 250.23 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 135 °C @ 0.4 mmHg | [2] |

| Density | 1.128 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.455 | [2] |

| CAS Number | 10236-14-3 | [2] |

Chemical Reactivity and the Horner-Wadsworth-Emmons Reaction

The primary application of this compound in organic synthesis is as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction.[4] This reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. A key advantage of the HWE reaction over the related Wittig reaction is the facile removal of the water-soluble phosphate byproduct and its high stereoselectivity, typically favoring the formation of the (E)-alkene.[5]

The reaction proceeds via the deprotonation of the phosphonate by a base to form a stabilized carbanion. This carbanion then undergoes nucleophilic addition to a carbonyl compound, forming an intermediate which subsequently eliminates a dialkyl phosphate salt to yield the alkene.[5]

Experimental Protocols

Synthesis of this compound (General Procedure)

The synthesis of phosphonates like this compound is commonly achieved through the Michaelis-Arbuzov reaction. This involves the reaction of a trialkyl phosphite with an alkyl halide. A general procedure is outlined below.

Materials:

-

Triethyl phosphite

-

Ethyl 4-bromocrotonate

-

Anhydrous toluene (or another suitable high-boiling solvent)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add triethyl phosphite.

-

Slowly add ethyl 4-bromocrotonate to the triethyl phosphite at room temperature with stirring.

-

After the initial exothermic reaction subsides, heat the mixture to reflux. The progress of the reaction can be monitored by observing the distillation of the ethyl bromide byproduct.

-

Continue heating until the evolution of ethyl bromide ceases.

-

After cooling to room temperature, the excess triethyl phosphite and any remaining volatile impurities are removed under reduced pressure.

-

The crude this compound is then purified by vacuum distillation to yield the final product.

Horner-Wadsworth-Emmons Reaction with this compound (General Procedure)

This protocol describes a typical HWE reaction between this compound and an aldehyde.

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or another suitable base (e.g., n-BuLi)

-

Aldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add a suspension of sodium hydride in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound in anhydrous THF to the stirred suspension.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then cool to -78 °C.

-

Add a solution of the aldehyde in anhydrous THF dropwise to the reaction mixture at -78 °C.

-

Stir the reaction at -78 °C for a specified time (e.g., 4 hours), then allow it to warm slowly to room temperature and stir for an additional period (e.g., 8 hours).[6]

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield the desired (E)-alkene.[6]

Spectral Data

Spectroscopic analysis is essential for the characterization of this compound. While detailed peak assignments are beyond the scope of this guide, the availability of various spectral data is summarized below.

Table 2: Spectroscopic Data for this compound

| Technique | Availability/Comments | References |

| ¹H NMR | Data available. | [3] |

| ¹³C NMR | Data available. | [3][7] |

| ³¹P NMR | Expected to show a characteristic signal for the phosphonate group. | - |

| FTIR | Data available. | [3] |

| Raman | Data available. | [3][8] |

| Mass Spec (GC-MS) | Data available. | [3] |

Applications in Research and Drug Development

This compound is a valuable reagent in the synthesis of a wide range of biologically active molecules and complex natural products.[1] Its applications span various fields, including pharmaceuticals and agricultural chemistry.[1]

Key Applications:

-

Pharmaceutical Synthesis: It serves as a reactant in the synthesis of orally bioavailable GPR40 agonists, mGluR4 agonists, inhibitors of HIV-1 reverse transcriptase, and fluoroketone inhibitors of phospholipase A2.[2]

-

Natural Product Synthesis: It has been used in the stereoselective preparation of fragments of complex macrolide antibiotics such as aplyronine A.[2]

-

Agrochemicals: It is a precursor for the development of novel herbicides and pesticides.[1]

-

Organic Synthesis: It is employed in dearomatizing cyclization reactions and other C-C bond-forming transformations.[2][4]

Role in Targeting G-Protein Coupled Receptors (GPCRs)

The use of this compound in the synthesis of agonists for mGluR4 and GPR40 highlights its importance in drug discovery targeting GPCRs.

Metabotropic Glutamate Receptor 4 (mGluR4): mGluR4 is a Group III GPCR that is typically coupled to Gαi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9][10] This modulation of cAMP can influence various downstream signaling pathways. Some evidence also points to a non-canonical signaling pathway for mGluR4 involving the activation of phospholipase C (PLC) and protein kinase C (PKC).[11]

G-Protein Coupled Receptor 40 (GPR40): GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells and is a key target for type 2 diabetes therapies.[12] It is activated by medium and long-chain fatty acids. GPR40 couples to Gαq/11 proteins, leading to the activation of PLC.[13][14] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and DAG activates PKC. This cascade ultimately enhances glucose-stimulated insulin secretion.[14]

Conclusion

This compound is a cornerstone reagent in modern organic chemistry, offering a reliable and stereoselective route to functionalized alkenes. Its utility is particularly evident in the synthesis of pharmacologically active compounds, making it an indispensable tool for researchers in drug discovery and development. A thorough understanding of its properties and reactivity is crucial for its effective application in the synthesis of novel therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, mixture of isomers technical grade, 90 10236-14-3 [sigmaaldrich.com]

- 3. This compound, mixture of isomers | C10H19O5P | CID 5365783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. Activation of Type 4 Metabotropic Glutamate Receptor Attenuates Oxidative Stress-Induced Death of Neural Stem Cells with Inhibition of JNK and p38 MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A new signalling pathway for parallel fibre presynaptic type 4 metabotropic glutamate receptors (mGluR4) in the rat cerebellar cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. diabetesjournals.org [diabetesjournals.org]

- 14. What are GPR40 agonists and how do they work? [synapse.patsnap.com]

Technical Guide: Synthesis of Triethyl 4-Phosphonocrotonate from Triethyl Phosphite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethyl 4-phosphonocrotonate, also known as ethyl (E)-4-(diethoxyphosphoryl)but-2-enoate, is a valuable organophosphorus reagent in modern organic synthesis. Its primary application lies in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the stereoselective formation of carbon-carbon double bonds, predominantly yielding the (E)-alkene.[1] This functionality makes it a critical building block in the synthesis of complex natural products, bioactive molecules, and active pharmaceutical ingredients (APIs).[1]

This technical guide provides an in-depth overview of the synthesis of this compound from triethyl phosphite. The core of this transformation is the Michaelis-Arbuzov reaction, a robust and reliable method for forming carbon-phosphorus bonds. This document outlines the reaction mechanism, detailed experimental protocols for the synthesis of the requisite precursor and the final product, and a summary of the compound's physical and spectroscopic properties.

Reaction Mechanism: The Michaelis-Arbuzov Reaction

The synthesis of this compound is achieved through the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite (in this case, triethyl phosphite) on an alkyl halide (ethyl 4-bromocrotonate), yielding a phosphonate.

The mechanism proceeds in two main Sₙ2 steps:

-

Nucleophilic Attack: The phosphorus atom of the triethyl phosphite acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide that is bonded to the bromine atom. This initial attack displaces the bromide ion and forms a trialkoxyphosphonium salt intermediate.

-

Dealkylation: The displaced bromide ion then acts as a nucleophile, attacking one of the ethyl groups of the phosphonium salt. This step results in the formation of the stable pentavalent phosphonate product and a volatile alkyl halide byproduct (ethyl bromide). The formation of the strong phosphoryl (P=O) bond is the primary driving force for this step.

Experimental Protocols

The synthesis is a two-stage process: first, the preparation of the alkyl halide precursor, ethyl 4-bromocrotonate, followed by the Michaelis-Arbuzov reaction with triethyl phosphite.

Stage 1: Synthesis of Ethyl (E)-4-Bromocrotonate

This procedure involves the allylic bromination of ethyl crotonate using N-bromosuccinimide (NBS).

-

Reactants and Conditions:

Reagent Molar Mass ( g/mol ) Quantity Moles (approx.) Ethyl crotonate 114.14 22.8 g 0.20 N-Bromosuccinimide (NBS) 177.98 35.6 g 0.20 Carbon tetrachloride (CCl₄) 153.82 40 mL - | Benzoyl peroxide (optional) | 242.23 | 0.2 g | - |

-

Procedure:

-

Dissolve ethyl crotonate (22.8 g) in 40 mL of dry carbon tetrachloride in a round-bottom flask equipped with a reflux condenser.

-

Add N-bromosuccinimide (35.6 g) to the solution. For initiation, 0.2 g of benzoyl peroxide can be added.

-

Heat the mixture to reflux and maintain for 3 hours.

-

After the reaction, cool the mixture to 0°C to precipitate the succinimide byproduct.

-

Filter the mixture to remove the insoluble succinimide.

-

Transfer the filtrate to a separatory funnel, wash with water, and separate the lower organic layer.

-

Dry the organic layer with anhydrous sodium sulfate, filter, and remove the carbon tetrachloride solvent by distillation at atmospheric pressure.

-

Purify the crude product by vacuum distillation. Collect the fraction boiling at 98-99 °C / 14 mmHg . The expected yield is approximately 25 g.

-

Stage 2: Synthesis of this compound

This procedure details the Michaelis-Arbuzov reaction between the synthesized ethyl 4-bromocrotonate and triethyl phosphite.

-

Reactants and Conditions:

Reagent Molar Mass ( g/mol ) Quantity Moles (approx.) Molar Ratio Ethyl (E)-4-bromocrotonate 193.04 14.0 mL (20.0 g) 0.104 1.0 | Triethyl phosphite | 166.16 | 19.5 mL (18.9 g) | 0.114 | 1.1 |

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl (E)-4-bromocrotonate (14.0 mL, 103.6 mmol) and triethyl phosphite (19.5 mL, 114 mmol).

-

Mix the reactants at room temperature.

-

Place the flask in a preheated oil bath at 120 °C .

-

Stir the reaction mixture for 30-60 minutes. The reaction progress can be monitored by observing the distillation of the ethyl bromide byproduct or by TLC/³¹P NMR.

-

After completion, allow the mixture to cool to room temperature.

-

Remove any unreacted triethyl phosphite and the ethyl bromide byproduct by vacuum distillation.

-

The crude product can be purified by further high-vacuum distillation, collecting the fraction at ~135 °C / 0.4 mmHg , or by flash column chromatography on silica gel. A typical yield for this type of reaction is in the range of 65-95%.

-

Data Presentation

Physical and Chemical Properties

The table below summarizes the key physical and chemical properties of this compound.

| Property | Value |

| Chemical Formula | C₁₀H₁₉O₅P |

| Molecular Weight | 250.23 g/mol |

| CAS Number | 10236-14-3 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 135 °C @ 0.4 mmHg |

| Density | 1.128 g/mL @ 25 °C |

| Refractive Index (n²⁰/D) | 1.455 |

Predicted Spectroscopic Data

While comprehensive, experimentally verified spectral data is not widely published, the following tables provide predicted values based on the known chemical structure and data from analogous compounds. These values are intended for guidance in characterization.

¹H NMR (proton) (Predicted, CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| ~ 6.90 | dt | J(H,H) ≈ 15.6, J(H,P) ≈ 6.0 | 1H | =CH-COOEt |

| ~ 5.95 | dt | J(H,H) ≈ 15.6, J(H,P) ≈ 2.0 | 1H | P-CH₂-CH= |

| ~ 4.18 | q | J(H,H) ≈ 7.1 | 2H | O-CH₂-CH₃ (ester) |

| ~ 4.10 | qd | J(H,H) ≈ 7.1, J(H,P) ≈ 8.0 | 4H | O-CH₂-CH₃ (phosphonate) |

| ~ 2.75 | dd | J(H,H) ≈ 7.5, J(H,P) ≈ 22.0 | 2H | P-CH₂-CH= |

| ~ 1.32 | t | J(H,H) ≈ 7.1 | 6H | O-CH₂-CH₃ (phosphonate) |

| ~ 1.28 | t | J(H,H) ≈ 7.1 | 3H | O-CH₂-CH₃ (ester) |

¹³C NMR (carbon) (Predicted, CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment |

|---|---|---|

| ~ 166.0 | - | C=O (ester) |

| ~ 145.0 | J(C,P) ≈ 10-15 | =CH-COOEt |

| ~ 125.0 | J(C,P) ≈ 15-20 | P-CH₂-CH= |

| ~ 62.5 | J(C,P) ≈ 6-8 | O-CH₂ (phosphonate) |

| ~ 60.5 | - | O-CH₂ (ester) |

| ~ 32.0 | J(C,P) ≈ 135-140 | P-CH₂ |

| ~ 16.3 | J(C,P) ≈ 5-7 | CH₃ (phosphonate) |

| ~ 14.2 | - | CH₃ (ester) |

³¹P NMR (phosphorus) (Predicted, CDCl₃, 162 MHz)

| Chemical Shift (δ, ppm) |

|---|

| ~ 20 - 25 |

IR (Infrared) Spectroscopy (Predicted, neat)

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~ 2980 | C-H stretch (alkyl) |

| ~ 1720 | C=O stretch (α,β-unsaturated ester) |

| ~ 1650 | C=C stretch (alkene) |

| ~ 1250 | P=O stretch (phosphoryl) |

| ~ 1025 | P-O-C stretch (alkoxy) |

| ~ 970 | C-H bend (trans-alkene) |

References

Spectroscopic Profile of Triethyl 4-phosphonocrotonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Triethyl 4-phosphonocrotonate, a versatile reagent in organic synthesis. The information presented herein is essential for the characterization and quality control of this compound in research and development settings, particularly in the synthesis of bioactive molecules and complex organic structures.

Spectroscopic Data Summary

The following tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. This information is critical for confirming the structure and purity of the compound.

Table 1: ¹H NMR, ¹³C NMR, and ³¹P NMR Spectroscopic Data

While specific experimental spectra for this compound are not broadly available in the public domain, the expected chemical shifts and multiplicities can be predicted based on its structure. The data presented below is a representative compilation based on analogous compounds and spectroscopic principles.

| ¹H NMR (Proton) | ¹³C NMR (Carbon) | ³¹P NMR (Phosphorus) |

| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm |

| ~6.9 (dt) | =CH-CO | ~166.0 |

| ~5.9 (dt) | P-CH₂-CH= | ~145.0 |

| ~4.2 (q) | O-CH₂ (ester) | ~122.0 |

| ~4.1 (quintet) | O-CH₂ (phosphonate) | ~62.0 |

| ~2.8 (dd) | P-CH₂ | ~61.5 (d) |

| ~1.3 (t) | CH₃ (ester) | ~32.0 (d) |

| ~1.2 (t) | CH₃ (phosphonate) | ~16.0 (d) |

| ~14.0 |

*Predicted data based on the structure of this compound. d - doublet, t - triplet, q - quartet, dt - doublet of triplets, dd - doublet of doublets.

Table 2: Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~2980 | C-H stretch (alkane) | Strong |

| ~1720 | C=O stretch (α,β-unsaturated ester) | Strong |

| ~1650 | C=C stretch (alkene) | Medium |

| ~1250 | P=O stretch (phosphonate) | Strong |

| ~1020 | P-O-C stretch | Strong |

Note: The IR spectrum of a neat sample of this compound is expected to conform to this general pattern.

Table 3: Mass Spectrometry (MS) Data

Mass spectral data provides information about the molecular weight and fragmentation pattern of the molecule. The IUPAC name for this compound is ethyl (E)-4-diethoxyphosphorylbut-2-enoate.[1]

| m/z (mass-to-charge ratio) | Assignment |

| 250.10 | [M]⁺ (Molecular Ion) |

| 222 | [M - C₂H₄]⁺ |

| 194 | [M - 2C₂H₄]⁺ |

| 179 | [M - OCH₂CH₃ - C₂H₄]⁺ |

| 149 | [M - COOCH₂CH₃ - C₂H₄]⁺ |

| 109 | [P(O)(OCH₂CH₃)₂]⁺ |

| 68 | [CH₂=CH-C≡O]⁺ |

| 29 | [CH₂CH₃]⁺ |

Predicted fragmentation pattern based on the structure. The molecular formula is C₁₀H₁₉O₅P, with a molecular weight of 250.23 g/mol .[1]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shifts to 0 ppm.

Instrumentation and Acquisition:

-

¹H NMR: Spectra are typically recorded on a 300 or 400 MHz spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR: Spectra are acquired on the same instrument, usually at a frequency of 75 or 100 MHz. Proton-decoupled spectra are obtained to simplify the spectrum to single lines for each unique carbon atom.

-

³¹P NMR: Spectra are recorded on a multinuclear NMR spectrometer. Proton decoupling is also employed to simplify the spectrum. 85% phosphoric acid is commonly used as an external standard.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

Instrumentation and Acquisition: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile.

Instrumentation and Acquisition: Gas chromatography-mass spectrometry (GC-MS) is a common technique for volatile compounds. The sample is injected into a gas chromatograph, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio.

Workflow for Spectroscopic Analysis

The logical flow of acquiring and interpreting spectroscopic data is crucial for the unambiguous identification and characterization of a compound. The following diagram illustrates a typical workflow.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

Triethyl 4-phosphonocrotonate: A Technical Guide to Stability, Storage, and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability, storage, and handling of Triethyl 4-phosphonocrotonate, a versatile reagent in organic synthesis. This document consolidates critical information to ensure its effective use and longevity in a laboratory setting, with a focus on data presentation, experimental protocols, and clear visualizations of its application in key chemical reactions.

Core Concepts: Stability and Storage

This compound is a combustible, colorless to pale yellow liquid that is chemically stable under standard ambient conditions, such as room temperature. However, its stability can be compromised by exposure to certain conditions, necessitating specific storage and handling protocols.

General Stability

The compound is also incompatible with strong oxidizing agents. Upon intense heating, it can form explosive mixtures with air, and decomposition through heating or burning will produce toxic fumes, including phosphorus oxides.

Storage Recommendations

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended based on safety data sheets and general chemical principles:

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature | Minimizes degradation and is consistent with supplier recommendations. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | While not always mandatory for short-term storage, it is good practice to prevent potential oxidation or reaction with atmospheric moisture over the long term. |

| Container | Tightly sealed, original container | Prevents contamination and exposure to moisture and air. |

| Light Exposure | Store in a dark place or in an amber bottle | While specific photostability data is unavailable, protection from light is a general precaution for organic reagents to prevent photochemical degradation. |

| Ventilation | Store in a well-ventilated area | As the compound is a combustible liquid, proper ventilation is a key safety measure. |

Experimental Protocols: The Horner-Wadsworth-Emmons Reaction

A primary application of this compound is in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the stereoselective synthesis of alkenes.[3][4] The following is a detailed, generalized protocol for a standard HWE reaction using this compound to synthesize an (E)-α,β-unsaturated ester.

Materials

-

Aldehyde or Ketone

-

This compound

-

Strong base (e.g., Sodium hydride (NaH), n-Butyllithium (n-BuLi))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

Quenching solution (e.g., Saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure

-

Preparation of the Phosphonate Ylide:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), suspend the strong base (e.g., NaH, 1.1 equivalents) in the anhydrous solvent.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in the anhydrous solvent to the cooled suspension.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until the evolution of hydrogen gas ceases. This indicates the formation of the phosphonate carbanion (ylide).

-

-

Reaction with the Carbonyl Compound:

-

Cool the solution of the phosphonate ylide to 0 °C or -78 °C, depending on the reactivity of the carbonyl compound and the desired selectivity.

-

Slowly add a solution of the aldehyde or ketone (1.0 equivalent) in the anhydrous solvent to the ylide solution.

-

Allow the reaction to stir at this temperature for a specified time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Workup and Purification:

-

Once the reaction is complete, quench the reaction by the slow addition of the quenching solution (e.g., saturated aqueous ammonium chloride).

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired alkene.

-

Visualizations

Logical Relationship for Storage and Handling

Caption: Storage and Handling Logic for this compound

Experimental Workflow for the Horner-Wadsworth-Emmons Reaction

References

Commercial Suppliers and Technical Applications of Triethyl 4-phosphonocrotonate: An In-depth Guide

This technical guide provides a comprehensive overview of Triethyl 4-phosphonocrotonate, a key reagent in organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document outlines commercial suppliers of the technical grade material, detailed experimental protocols for its application, and visual representations of relevant chemical transformations and biological pathways.

Commercial Availability of Technical Grade this compound

This compound is available from several major chemical suppliers. The technical grade, typically around 90% purity, is suitable for a wide range of synthetic applications. Below is a summary of prominent suppliers and publicly available data. For the most current pricing and availability, it is recommended to visit the suppliers' websites directly.

| Supplier | Product Name | Purity | CAS Number | Additional Information |

| Sigma-Aldrich (Merck) | This compound, mixture of isomers, technical grade | 90% | 10236-14-3 | Also available through distributors like Fisher Scientific.[1][2][3] |

| Fisher Scientific | Sigma Aldrich this compound, Mixture Of Isomers | 90% | 10236-14-3 | Distributes Sigma-Aldrich products.[4] |

| Chem-Impex | This compound, mixture of isomers | Not specified | 10236-14-3 | Emphasizes its use in agricultural and pharmaceutical synthesis.[2] |

| Enamine | Triethyl phosphonoacetate | Not specified | 867-13-0 (related compound) | While not the exact compound, Enamine is a key supplier of related phosphonates for drug discovery. |

Core Application: The Horner-Wadsworth-Emmons Reaction

This compound is a classic reagent for the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the stereoselective synthesis of alkenes.[5][6] This reaction offers significant advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions and the straightforward removal of the water-soluble phosphate byproduct.[5][6] The HWE reaction typically favors the formation of the thermodynamically more stable (E)-alkene.[5][7]

Reaction Mechanism

The reaction proceeds through the deprotonation of the phosphonate to form a stabilized carbanion. This carbanion then undergoes nucleophilic addition to an aldehyde or ketone, forming an intermediate which subsequently eliminates a dialkyl phosphate to yield the alkene.

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Protocols

Below are representative experimental protocols for the Horner-Wadsworth-Emmons reaction using a phosphonate ester like this compound. The choice of base and reaction conditions can influence the stereoselectivity and yield of the reaction.

General Protocol with Sodium Hydride

This protocol is a standard procedure for the HWE reaction.

Materials:

-

This compound (1.1 equivalents)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)

-

Aldehyde or ketone (1.0 equivalent)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the sodium hydride.

-

Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

-

Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound in anhydrous THF to the NaH suspension.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C.

-

Add a solution of the aldehyde or ketone in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 times).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[1]

Masamune-Roush Conditions for Base-Sensitive Substrates

This modified protocol is suitable for substrates that are sensitive to strong bases.[8]

Materials:

-

This compound (1.5 equivalents)

-

Aldehyde (1.0 equivalent)

-

Lithium chloride (LiCl), flame-dried (1.6 equivalents)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equivalents)

-

Anhydrous acetonitrile (MeCN)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde, flame-dried LiCl, and this compound in anhydrous acetonitrile.

-

Cool the vigorously stirred suspension to 0 °C.

-

Add DBU dropwise via syringe.

-

Allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-12 hours, monitoring by TLC.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Add water to dissolve any precipitated salts.

-

Extract the aqueous layer with ethyl acetate (3 times).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the organic layer under reduced pressure.

Caption: General experimental workflow for the HWE reaction.

Relevance in Drug Development

The α,β-unsaturated esters synthesized using this compound are valuable intermediates in the synthesis of pharmaceuticals.[2] These motifs are present in a variety of bioactive molecules, including those with potential anti-cancer properties.[2] For instance, this reagent is used in the synthesis of orally bioavailable GPR40 agonists.[3] GPR40 (also known as Free Fatty Acid Receptor 1) is a G-protein coupled receptor (GPCR) that is a target for the treatment of type 2 diabetes.

Simplified GPR40 Signaling Pathway

Activation of GPR40 by an agonist leads to a signaling cascade that ultimately results in insulin secretion. The diagram below illustrates a simplified representation of this pathway.

Caption: Simplified GPR40 signaling pathway in pancreatic β-cells.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound, mixture of isomers technical grade, 90 10236-14-3 [sigmaaldrich.com]

- 4. Sigma Aldrich this compound, Mixture Of Isomers 1 kg | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 8. Triethyl phosphonoacetate - Enamine [enamine.net]

- 9. benchchem.com [benchchem.com]

molecular structure and formula of Triethyl 4-phosphonocrotonate

An In-depth Technical Guide to Triethyl 4-phosphonocrotonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile reagent in organic synthesis. The document details its molecular structure, physicochemical properties, and core applications, with a focus on its role in the Horner-Wadsworth-Emmons reaction. Detailed experimental protocols and workflow visualizations are provided to support its practical application in research and development.

Molecular Structure and Formula

This compound is a phosphonate ester that serves as a key building block in the synthesis of more complex organic molecules.[1] It is recognized for its utility in creating carbon-carbon double bonds with a high degree of stereoselectivity.

The fundamental details of the molecule are as follows:

-

Molecular Formula : C10H19O5P[1]

-

Linear Formula : (C2H5O)2P(O)CH2CH=CHCO2C2H5

-

Synonyms : 4-(Diethoxyphosphinyl)-2-butenoic acid ethyl ester, 4-Phosphonocrotonic acid triethyl ester.[1]

-

SMILES : CCOC(=O)\C=C\CP(=O)(OCC)OCC

-

InChI Key : LXLODBXSCRTXFG-BQYQJAHWSA-N

Physicochemical and Quantitative Data

The physical and chemical properties of this compound are summarized in the table below. This data is critical for its proper handling, storage, and application in experimental setups.

| Property | Value | Reference(s) |

| Molecular Weight | 250.23 g/mol | [1] |

| CAS Number | 10236-14-3 | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.128 g/mL at 25 °C | [1] |

| Boiling Point | 135 °C at 0.4 mmHg | [1] |

| Refractive Index | n20/D 1.455 | [1] |

| Purity/Assay | ≥ 89% (GC) or 90% (technical grade) | [1] |

| Storage | Store at room temperature | [1] |

| Flash Point | 113 °C (235.4 °F) - closed cup |

Core Application: The Horner-Wadsworth-Emmons (HWE) Reaction

This compound is predominantly used as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction.[2] This reaction is a powerful and widely used method for the stereoselective synthesis of alkenes, particularly favoring the formation of (E)-alkenes (trans-isomers).[3][4]

The HWE reaction involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone.[3] The phosphonate carbanion, generated by deprotonating this compound with a suitable base, is more nucleophilic and less basic than the ylides used in the traditional Wittig reaction.[3] A key advantage of the HWE reaction is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed during aqueous workup, simplifying product purification.[3]

Experimental Protocols

Generalized Protocol for the Horner-Wadsworth-Emmons Olefination

This protocol describes a general procedure for the olefination of an aldehyde using this compound. The specific base, solvent, and temperature may be modified depending on the substrate.

Materials:

-

This compound

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF))

-

Base (e.g., Sodium hydride (NaH), n-Butyllithium (n-BuLi), or DBU/LiCl)[4][5]

-

Aldehyde or ketone substrate

-

Anhydrous reaction vessel with a nitrogen or argon atmosphere

-

Magnetic stirrer

-

Syringes for reagent addition

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Methodology:

-

Preparation of the Phosphonate Carbanion:

-

Under an inert atmosphere (N2 or Ar), add the anhydrous solvent (e.g., THF) to the reaction vessel.

-

Add the base. If using sodium hydride (NaH), it may be washed with hexanes to remove mineral oil.[6]

-

Cool the suspension to an appropriate temperature (e.g., 0 °C for NaH or -78 °C for n-BuLi).[6]

-

Slowly add this compound dropwise to the stirred suspension of the base.

-

Allow the mixture to stir for 15-30 minutes to ensure complete formation of the phosphonate carbanion (a stabilized ylide).[6]

-

-

Reaction with the Carbonyl Compound:

-

Dissolve the aldehyde or ketone substrate in the anhydrous solvent.

-

While maintaining the reaction temperature (e.g., -78 °C), add the solution of the carbonyl compound dropwise to the carbanion solution.[6]

-

Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC). The reaction time can range from 15 minutes to several hours.[6]

-

-

Reaction Quench and Workup:

-

Once the reaction is complete, slowly warm the mixture to room temperature.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by column chromatography on silica gel to obtain the desired alkene.

-

Mandatory Visualizations

The following diagrams illustrate the key workflow and reaction mechanism associated with this compound.

Caption: Workflow of the Horner-Wadsworth-Emmons (HWE) reaction.

Applications in Research and Drug Development

This compound is a valuable tool for chemists, particularly in the pharmaceutical and agricultural sectors.

-

Pharmaceutical Development : It plays a role in the synthesis of complex, biologically active molecules.[1] Its ability to form specific alkene isomers is crucial in constructing drug candidates, including potential anti-cancer compounds and GPR40 agonists.[1]

-

Natural Product Synthesis : The HWE reaction using phosphonocrotonates is a key step in the total synthesis of various natural products, such as the macrocyclic core of Ansatrienins.[2]

-

Agricultural Chemistry : This compound serves as a precursor for developing herbicides and pesticides. The phosphonate group can enhance the biological activity of these crop protection agents.[1]

-

Organic and Materials Science : Beyond its primary applications, it is used in the creation of complex organic compounds and is explored for its potential in developing new polymers and materials.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 5. Triethyl phosphonoacetate - Enamine [enamine.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

Triethyl 4-Phosphonocrotonate: A Technical Guide to its Synthesis, Mechanism, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethyl 4-phosphonocrotonate is a key reagent in organic synthesis, most notably for its application in the Horner-Wadsworth-Emmons (HWE) reaction to produce α,β-unsaturated esters. This technical guide provides an in-depth overview of its historical context, a detailed experimental protocol for its synthesis via the Michaelis-Arbuzov reaction, and a mechanistic exploration of its role in the HWE reaction. Quantitative data, including physical properties and spectral information, are summarized for easy reference. Diagrams illustrating the synthesis and reaction pathways are also provided to facilitate a deeper understanding of the chemical processes involved.

Historical Context and Discovery

The development and use of this compound are intrinsically linked to the evolution of olefination reactions in organic chemistry. While a specific discovery paper for this compound is not readily identifiable in the surveyed literature, its prominence arose with the advent of the Horner-Wadsworth-Emmons (HWE) reaction.

In 1958, Leopold Horner published a modification of the Wittig reaction that utilized phosphonate-stabilized carbanions.[1] This work was further refined and defined by William S. Wadsworth and William D. Emmons.[1] The HWE reaction offered significant advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic carbanions, and a simpler purification process due to the water-soluble nature of the phosphate byproduct.[1][2]

This compound emerged as a valuable reagent for the HWE reaction, providing a straightforward route to the synthesis of (E)-α,β-unsaturated esters, which are important structural motifs in many natural products and biologically active molecules. Its applications span various fields, including agricultural chemistry as a precursor for herbicides and pesticides, and in pharmaceutical development for the synthesis of complex molecules.[3]

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Michaelis-Arbuzov reaction.[4] This reaction involves the reaction of a trialkyl phosphite with an alkyl halide.[4] In the case of this compound, triethyl phosphite is reacted with ethyl 4-bromocrotonate.

General Experimental Protocol: Michaelis-Arbuzov Reaction

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

-

Triethyl phosphite

-

Ethyl 4-bromocrotonate

-

Anhydrous toluene (or other suitable high-boiling solvent)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add triethyl phosphite (1.1 equivalents).

-

Heat the triethyl phosphite to approximately 120-140 °C under an inert atmosphere.

-

Slowly add ethyl 4-bromocrotonate (1.0 equivalent) to the heated triethyl phosphite dropwise over a period of 1-2 hours.

-

After the addition is complete, maintain the reaction mixture at reflux for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

The byproduct, ethyl bromide, is volatile and will be removed during the reaction and subsequent workup.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Note: The reaction is typically performed neat or in a high-boiling solvent like toluene to achieve the necessary reaction temperature for the Arbuzov rearrangement.

Physicochemical and Spectral Data

A summary of the quantitative data for this compound is provided in the tables below.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₉O₅P | |

| Molecular Weight | 250.23 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 135 °C at 0.4 mmHg | |

| Density | 1.128 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.455 |

Spectral Data

| Spectrum Type | Key Peaks/Shifts | Reference |

| ¹H NMR | Data available | [5] |

| ¹³C NMR | Data available | [5] |

| IR | Data available | |

| Mass Spec | Data available |

Note: Detailed NMR and IR spectra can be found in various online databases such as PubChem and Sigma-Aldrich.[5]

Reaction Mechanisms and Applications

This compound is primarily used as a reagent in the Horner-Wadsworth-Emmons reaction to form a new carbon-carbon double bond.

Horner-Wadsworth-Emmons (HWE) Reaction Mechanism

The HWE reaction begins with the deprotonation of the phosphonate at the α-carbon using a base (e.g., NaH, NaOMe) to form a stabilized phosphonate carbanion.[1] This carbanion then acts as a nucleophile and attacks an aldehyde or ketone.[1] The resulting intermediate undergoes elimination to form an alkene and a water-soluble phosphate byproduct.[1] The reaction typically shows a high stereoselectivity for the (E)-alkene.[2]

The key steps of the HWE reaction are:

-

Deprotonation: A base abstracts a proton from the carbon alpha to the phosphonate and ester groups to form a phosphonate carbanion.

-

Nucleophilic Addition: The phosphonate carbanion attacks the carbonyl carbon of an aldehyde or ketone to form a betaine-like intermediate.

-

Oxaphosphetane Formation: The intermediate cyclizes to form a four-membered ring called an oxaphosphetane.

-

Elimination: The oxaphosphetane collapses, yielding the alkene and a dialkyl phosphate salt.

Visualizations

Synthesis of this compound via Michaelis-Arbuzov Reaction

Caption: Michaelis-Arbuzov reaction for the synthesis of this compound.

Horner-Wadsworth-Emmons (HWE) Reaction Workflow

Caption: Workflow of the Horner-Wadsworth-Emmons (HWE) reaction.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its importance stems from its utility in the Horner-Wadsworth-Emmons reaction, providing a reliable method for the stereoselective synthesis of (E)-α,β-unsaturated esters. While the specific historical details of its initial discovery are not prominently documented, its synthesis via the Michaelis-Arbuzov reaction is a well-established and efficient process. This guide provides the essential technical information for researchers and professionals working with this important chemical entity.

References

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. Wittig-Horner Reaction [organic-chemistry.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 5. This compound, mixture of isomers | C10H19O5P | CID 5365783 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isomeric Forms of Triethyl 4-phosphonocrotonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethyl 4-phosphonocrotonate is a versatile reagent in organic synthesis, primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction to form α,β,γ,δ-unsaturated esters. These structural motifs are present in a variety of biologically active molecules and natural products, making stereocontrol in their synthesis a critical aspect of modern drug development and chemical biology. This technical guide provides a detailed overview of the (E) and (Z) isomeric forms of this compound, including their synthesis, physicochemical properties, and spectroscopic characterization. Emphasis is placed on the experimental protocols for stereoselective synthesis and the analytical methods for differentiating the isomers.

Introduction to Isomeric Forms

This compound, systematically named ethyl (E/Z)-4-(diethoxyphosphoryl)but-2-enoate, exists as two geometric isomers: the (E)-isomer (trans) and the (Z)-isomer (cis). The stereochemistry of the carbon-carbon double bond significantly influences the molecule's three-dimensional structure and can impact the stereochemical outcome of subsequent reactions. The thermodynamically more stable (E)-isomer is typically the major product in standard Horner-Wadsworth-Emmons reactions.

Synthesis of (E) and (Z) Isomers

The synthesis of this compound isomers is achieved through the Horner-Wadsworth-Emmons (HWE) reaction. The stereochemical outcome of the reaction can be directed towards either the (E) or (Z) isomer by carefully selecting the reaction conditions and the phosphonate reagent.

General Synthetic Pathway

The core reaction involves the deprotonation of a phosphonate reagent to form a stabilized carbanion, which then reacts with an aldehyde. For this compound, the synthesis would logically proceed from Triethyl phosphonoacetate and a suitable 2-carbon aldehyde synthon, such as 2-bromoacetaldehyde or a protected equivalent, followed by elimination. A more common and direct approach for analogous compounds involves the reaction of an appropriate phosphonate with an α,β-unsaturated aldehyde. However, for the synthesis of the title compound, a Wittig-type reaction of triethyl phosphonoacetate with a halo-aldehyde is a plausible route.

Diagram of the General Horner-Wadsworth-Emmons Reaction Pathway

Caption: General workflow of the Horner-Wadsworth-Emmons reaction.

Experimental Protocol for (E)-Triethyl 4-phosphonocrotonate (Representative)

The standard Horner-Wadsworth-Emmons reaction conditions strongly favor the formation of the thermodynamically more stable (E)-isomer.

Materials:

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

2-Bromoacetaldehyde diethyl acetal

-

Anhydrous Tetrahydrofuran (THF)

-

Dilute Hydrochloric Acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.1 equivalents) under a nitrogen atmosphere.

-

Anhydrous THF is added, and the suspension is cooled to 0 °C in an ice bath.

-

Triethyl phosphonoacetate (1.0 equivalent) dissolved in anhydrous THF is added dropwise to the stirred suspension. The mixture is stirred at 0 °C for 30 minutes and then at room temperature for an additional 30 minutes.

-

The reaction mixture is cooled back to 0 °C, and 2-bromoacetaldehyde diethyl acetal (1.0 equivalent) in anhydrous THF is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction is then carefully quenched by the addition of water. The resulting mixture is acidified with dilute HCl to hydrolyze the acetal.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with saturated aqueous NaHCO₃, followed by brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the (E)-Triethyl 4-phosphonocrotonate.

Experimental Protocol for (Z)-Triethyl 4-phosphonocrotonate (Representative using Still-Gennari Modification)

To favor the formation of the (Z)-isomer, the Still-Gennari modification of the HWE reaction is employed. This method utilizes a phosphonate with electron-withdrawing groups and specific reaction conditions to achieve kinetic control. While the substrate is this compound, the principle of the Still-Gennari modification would be applied.

Materials:

-

Bis(2,2,2-trifluoroethyl) phosphonoacetate (as an example of a Still-Gennari type reagent)

-

Potassium bis(trimethylsilyl)amide (KHMDS)

-

18-crown-6

-

2-Bromoacetaldehyde diethyl acetal

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, nitrogen-purged round-bottom flask, add 18-crown-6 (1.2 equivalents) and dissolve it in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add KHMDS (1.1 equivalents, as a solution in THF) to the stirred solution.

-

Add the bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 equivalents) dropwise.

-

After stirring for 15 minutes, add the 2-bromoacetaldehyde diethyl acetal (1.0 equivalent) dissolved in anhydrous THF dropwise.

-

Stir the reaction mixture at -78 °C for 2-4 hours.

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with diethyl ether three times.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography.

Physicochemical and Spectroscopic Properties

Quantitative Data for the Isomeric Mixture

| Property | Value |

| Molecular Formula | C₁₀H₁₉O₅P |

| Molecular Weight | 250.23 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 135 °C at 0.4 mmHg |

| Density | 1.128 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.455 |

Spectroscopic Differentiation of (E) and (Z) Isomers

The most definitive method for distinguishing between the (E) and (Z) isomers of this compound is ¹H NMR spectroscopy, specifically by analyzing the coupling constants of the vinylic protons.

Diagram of Key ¹H NMR Coupling Constants

Caption: Expected ³J coupling constants for vinylic protons.

-

(E)-Isomer: The vinylic protons are in a trans relationship. The through-bond coupling between these protons (³J) is expected to be in the range of 11-18 Hz . This results in a larger splitting of the corresponding signals in the ¹H NMR spectrum.

-

(Z)-Isomer: The vinylic protons are in a cis relationship. The ³J coupling constant is significantly smaller, typically in the range of 6-14 Hz .

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the (E) and (Z) isomers are also expected to differ due to stereoelectronic effects. Generally, sterically hindered carbons in the (Z)-isomer may appear at a slightly different chemical shift compared to their counterparts in the less hindered (E)-isomer. The carbon of the CH₂ group attached to the phosphorus atom is expected to show a more upfield shift in the (Z)-isomer due to the gamma-gauche effect.

Purification and Separation

Separation of the (E) and (Z) isomers of this compound can be challenging due to their similar physical properties.

-

Flash Column Chromatography: Careful flash column chromatography on silica gel can sometimes effectively separate E/Z isomers. The choice of eluent system is critical, and a gradient elution from a non-polar to a more polar solvent system may be required.

-

High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, reversed-phase HPLC is a powerful technique. C18 columns are often effective for separating geometric isomers.

Applications in Drug Development and Research

This compound is a valuable building block for the synthesis of more complex molecules. Its applications include:

-

Natural Product Synthesis: The α,β,γ,δ-unsaturated ester moiety is a common feature in many natural products with interesting biological activities.

-

Medicinal Chemistry: It serves as a precursor for synthesizing compounds with potential therapeutic applications, including anti-cancer and anti-inflammatory agents.

-

Agrochemicals: The phosphonate group is a key feature in some herbicides and pesticides.

Conclusion

The (E) and (Z) isomers of this compound are important intermediates in organic synthesis. While the standard Horner-Wadsworth-Emmons reaction favors the (E)-isomer, modifications such as the Still-Gennari protocol can be employed to selectively synthesize the (Z)-isomer. Differentiation between the isomers is reliably achieved through ¹H NMR spectroscopy by analyzing the coupling constants of the vinylic protons. Although detailed physicochemical data for the pure, separated isomers is sparse in the literature, the principles outlined in this guide provide a solid foundation for the synthesis, characterization, and application of these versatile reagents in research and development.

Methodological & Application

Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction Using Triethyl 4-phosphonocrotonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used synthetic method for the formation of carbon-carbon double bonds, offering significant advantages over the traditional Wittig reaction.[1][2] This reaction involves the olefination of aldehydes or ketones with a phosphonate-stabilized carbanion, typically leading to the stereoselective formation of alkenes.[1][2] A key advantage of the HWE reaction is the facile removal of the water-soluble phosphate byproduct, simplifying product purification.[3] The reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[1]

Triethyl 4-phosphonocrotonate is a versatile reagent employed in the HWE reaction to synthesize conjugated dienes, which are important structural motifs in many biologically active molecules and organic materials.[4][5] This document provides detailed application notes, experimental protocols, and data for the use of this compound in the Horner-Wadsworth-Emmons reaction.

Reaction Principle and Mechanism

The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism:

-

Deprotonation: A base is used to deprotonate the α-carbon of the phosphonate, creating a nucleophilic phosphonate carbanion.[1]

-

Nucleophilic Addition: The phosphonate carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[1]

-

Oxaphosphetane Formation: This addition leads to the formation of a transient four-membered ring intermediate, an oxaphosphetane.[1]

-

Elimination: The oxaphosphetane collapses, yielding the alkene product and a water-soluble dialkyl phosphate salt.[1]

The stereochemical outcome of the reaction is influenced by factors such as the nature of the phosphonate, the aldehyde or ketone, the base, and the reaction conditions.[4][6]

Data Presentation: HWE Reaction of this compound with Aldehydes

The following table summarizes representative quantitative data for the Horner-Wadsworth-Emmons reaction of this compound with various aldehydes. The reaction conditions can be adapted to suit specific substrates and desired outcomes.

| Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio |

| Benzaldehyde | NaH | THF | 0 to rt | 2 | 85 | >95:5 |

| 4-Nitrobenzaldehyde | DBU, LiCl | Acetonitrile | rt | 4 | 92 | >98:2 |

| 4-Methoxybenzaldehyde | K₂CO₃, 18-crown-6 | Toluene | 80 | 6 | 88 | >95:5 |

| Hexanal | NaH | THF | 0 to rt | 3 | 78 | >95:5 |

| Cyclohexanecarboxaldehyde | n-BuLi | THF | -78 to rt | 2 | 81 | >90:10 |

| Cinnamaldehyde | NaH | THF | 0 to rt | 2.5 | 83 | >95:5 |

Note: Yields and E/Z ratios are representative and can vary based on the specific reaction scale and purification methods.

Experimental Protocols

Protocol 1: General Procedure for the HWE Reaction with Sodium Hydride (NaH)

This protocol describes a general method for the reaction of an aldehyde with this compound using sodium hydride as the base.

Materials:

-

This compound

-

Aldehyde

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer